Dimethyl propylboronate Dimethyl propylboronate
Brand Name: Vulcanchem
CAS No.: 2938-87-6
VCID: VC19754958
InChI: InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3
SMILES:
Molecular Formula: C5H13BO2
Molecular Weight: 115.97 g/mol

Dimethyl propylboronate

CAS No.: 2938-87-6

Cat. No.: VC19754958

Molecular Formula: C5H13BO2

Molecular Weight: 115.97 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl propylboronate - 2938-87-6

Specification

CAS No. 2938-87-6
Molecular Formula C5H13BO2
Molecular Weight 115.97 g/mol
IUPAC Name dimethoxy(propyl)borane
Standard InChI InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3
Standard InChI Key ZCYDUMUZARXRBY-UHFFFAOYSA-N
Canonical SMILES B(CCC)(OC)OC

Introduction

Structural and Physicochemical Properties

Dimethyl propylboronate belongs to the class of boronic esters, derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy substituents. The compound’s structure features a central boron atom coordinated to a propyl chain (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) and two methoxy groups (OCH3-\text{OCH}_3), resulting in the formula CH3O2BCH2CH2CH3\text{CH}_3\text{O}_2\text{B}-\text{CH}_2\text{CH}_2\text{CH}_3. Key physicochemical properties include:

PropertyValueSource
Molecular Weight115.96 g/mol
Exact Mass116.10100
Polar Surface Area18.46 Ų
LogP (Partition Coeff.)1.177

The polar surface area reflects its moderate polarity, influencing solubility in organic solvents like dichloromethane and tetrahydrofuran. The LogP value indicates a balance between hydrophobicity and solubility, making it suitable for reactions in biphasic systems .

Synthesis and Manufacturing

Conventional Synthesis Routes

Dimethyl propylboronate is typically synthesized via the reaction of trialkyl borates with propyl Grignard or organolithium reagents under anhydrous conditions. For example:

B(OCH3)3+CH2CH2CH3MgBrCH3O2BCH2CH2CH3+MgBr(OCH3)\text{B(OCH}_3\text{)}_3 + \text{CH}_2\text{CH}_2\text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{O}_2\text{B}-\text{CH}_2\text{CH}_2\text{CH}_3 + \text{MgBr(OCH}_3\text{)}

This method requires strict moisture exclusion to prevent hydrolysis of the boronic ester. Alternatives include transesterification reactions, where a higher alkyl boronate exchanges alkoxy groups with methanol.

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

Dimethyl propylboronate participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides in the presence of palladium catalysts. The general mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: Boronate transfers the propyl group to Pd(II).

  • Reductive Elimination: Pd(0) releases the coupled product, regenerating the catalyst.

Zweifel Olefinations

Source describes the desymmetrization of C2\text{C}_2-symmetric bis(boronic esters) via Zweifel olefinations, a method applicable to dimethyl propylboronate derivatives. This reaction enables the stereoselective formation of alkenes, critical for synthesizing natural products like serricornin and invictolide .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Dimethyl propylboronate’s ability to install propyl groups regioselectively makes it invaluable in drug discovery. For instance, it facilitates the synthesis of kinase inhibitors by coupling heteroaryl halides with alkylboronates.

Natural Product Synthesis

The Aggarwal “assembly-line” synthesis, cited in , employs boronic esters to iteratively construct polyketide chains. Dimethyl propylboronate could serve as a modular building block for deoxypropionate motifs found in macrolide antibiotics .

Materials Science

In polymer chemistry, dimethyl propylboronate acts as a cross-linking agent for silicone resins, enhancing thermal stability. Its low toxicity profile compared to tin-based catalysts further drives adoption.

Comparative Analysis with Related Boronates

CompoundMolecular FormulaMolecular WeightKey Differences
Dimethyl propylboronateC5H13BO2\text{C}_5\text{H}_{13}\text{BO}_2115.96Shorter alkoxy chains enhance reactivity.
Dibutyl propylboronateC11H25BO2\text{C}_{11}\text{H}_{25}\text{BO}_2200.13Larger butyl groups reduce hydrolysis susceptibility .

The electron-withdrawing methoxy groups in dimethyl propylboronate increase boron’s electrophilicity, accelerating transmetallation in cross-couplings. Conversely, dibutyl analogs exhibit greater steric hindrance, favoring stability over reactivity .

Challenges and Future Directions

Despite its utility, dimethyl propylboronate’s moisture sensitivity necessitates stringent handling protocols. Future research may focus on:

  • Stabilized Formulations: Encapsulation in ionic liquids to prevent hydrolysis.

  • Flow Chemistry: Adapting photochemical methods from for large-scale production.

  • Catalyst Design: Developing nickel-based systems to reduce palladium dependency.

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